

Evaluating the Safety Profile of Novel KinaseInhibitors: A Comparative Analysis

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Compound of Interest		
Compound Name:	SHR902275	
Cat. No.:	B12411302	Get Quote

A comprehensive guide for researchers and drug development professionals on the safety profiles of c-Met kinase inhibitors, offering a comparative look at Tepotinib, Savolitinib, and Capmatinib. Please note that as of late 2025, publicly available safety and efficacy data for **SHR902275** could not be identified.

This guide provides a detailed comparison of the safety profiles of three prominent c-Met kinase inhibitors: Tepotinib, Savolitinib, and Capmatinib. While the initial request included SHR902275, a thorough search of publicly available scientific literature and clinical trial databases did not yield specific data for a compound with this designation from Jiangsu Hengrui Pharmaceuticals or other developers. Therefore, this analysis focuses on established c-Met inhibitors to provide a valuable resource for researchers in the field of oncology and drug development.

The data presented is collated from various clinical trials and publications, offering insights into the adverse event profiles and overall tolerability of these targeted therapies.

Comparative Safety Profile of c-Met Kinase Inhibitors

The following tables summarize the treatment-related adverse events (TRAEs) observed in key clinical trials for Tepotinib, Savolitinib, and Capmatinib. This data is crucial for understanding the tolerability of these drugs and for anticipating potential side effects in clinical practice.



Table 1: Common Treatment-Related Adverse Events (All Grades) for Tepotinib, Savolitinib, and Capmatinib

Adverse Event	Tepotinib (VISION trial)[1][2][3][4][5] [6][7][8][9]	Savolitinib (Phase II trial)[10][11][12] [13][14][15][16][17]	Capmatinib (GEOMETRY mono- 1 trial)[12][18][19] [20][21]
Peripheral Edema	81%	55.7%	54.2%
Nausea	31%	45.7%	45.0%
Diarrhea	29%	Reported	Not specified in top AEs
Vomiting	Not specified in top AEs	41.7%	28.2%
Fatigue	30%	35.4%	29%
Increased ALT/AST	Reported	38.6% / 37.1%	Reported
Decreased Appetite	21%	Not specified in top AEs	Not specified in top AEs
Rash	21%	Reported	Not specified in top AEs
Musculoskeletal Pain	30%	Not specified in top AEs	Not specified in top AEs
Dyspnea	24%	Not specified in top AEs	Not specified in top AEs

Table 2: Grade ≥3 Treatment-Related Adverse Events for Tepotinib, Savolitinib, and Capmatinib



Adverse Event	Tepotinib (VISION trial)[1][2][3]	Savolitinib (Phase II trial)[11][12]	Capmatinib (GEOMETRY mono- 1 trial)[18]
Overall Grade ≥3 TRAEs	25.1%	41.4%	36%
Increased AST	Not specified	12.9%	Not specified
Peripheral Edema	7%	Reported	Reported
Liver Injury	Not specified	2.9% (leading to discontinuation)	Not specified
Hypersensitivity	Not specified	2.9% (leading to discontinuation)	Not specified

Experimental Protocols for Safety Assessment in Clinical Trials

The safety data presented in this guide are derived from rigorously conducted clinical trials. The general methodology for assessing the safety and tolerability of kinase inhibitors in these trials involves several key components:

- Patient Population: Trials enroll patients with a confirmed diagnosis, such as non-small cell lung cancer (NSCLC) with specific genetic alterations (e.g., MET exon 14 skipping mutations)[5][6][12][18]. Eligibility criteria are strict to ensure a homogenous study population and to minimize confounding factors.
- Study Design: The trials are often multi-center, open-label, single-arm studies, particularly in the case of targeted therapies for rare mutations[1][5][6][18]. Some may have a randomized design comparing the investigational drug to a standard of care[14].
- Dosing and Administration: Patients typically receive a standardized oral dose of the kinase inhibitor once or twice daily[5][6][12][14][18]. Treatment continues until disease progression or unacceptable toxicity.

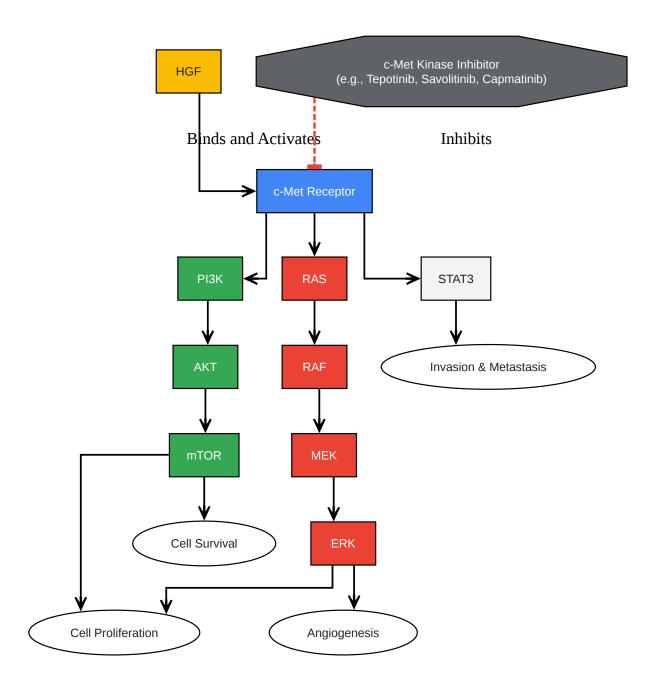


- Safety Monitoring and Data Collection: The safety of the participants is the primary concern.
 This involves regular monitoring and documentation of all adverse events (AEs). AEs are
 graded for severity according to standardized criteria, such as the National Cancer Institute's
 Common Terminology Criteria for Adverse Events (CTCAE). Serious adverse events (SAEs)
 are reported to regulatory authorities promptly. Safety assessments include:
 - Regular physical examinations.
 - Vital sign measurements.
 - Electrocardiograms (ECGs) to monitor for cardiotoxicity.
 - Laboratory tests, including complete blood counts, serum chemistry panels, and liver function tests, to detect hematologic and organ toxicity.
- Data Analysis: The incidence, severity, and causality of AEs are analyzed. The relationship of AEs to the study drug is assessed by the investigators. The overall safety profile of the drug is then determined based on these comprehensive assessments.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the context of safety evaluation, the following diagrams illustrate the c-Met signaling pathway and a typical workflow for assessing drug safety in a clinical trial.

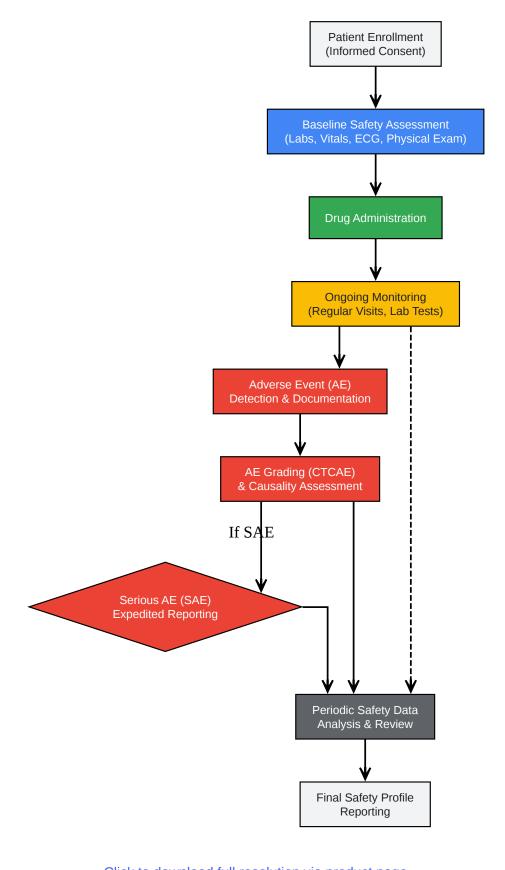




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Caption: The c-Met signaling pathway, a key driver in several cancers, and the point of inhibition for drugs like Tepotinib, Savolitinib, and Capmatinib.





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Caption: A generalized workflow for the assessment and reporting of safety data in a clinical trial.

In conclusion, while information on **SHR902275** remains elusive in the public domain, a comparative analysis of established c-Met kinase inhibitors like Tepotinib, Savolitinib, and Capmatinib provides valuable insights into the class-specific safety profiles. Researchers and clinicians can leverage this information to better understand the therapeutic window of these agents and to inform the development of future kinase inhibitors with improved safety profiles. Continuous monitoring and reporting of safety data from ongoing and future clinical trials will be essential to further refine our understanding of the long-term safety of these important cancer therapies.

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